Methyl 2-(azepan-4-yl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(azepan-4-yl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)7-8-3-2-5-10-6-4-8/h8,10H,2-7H2,1H3 |
InChI Key |
KNPJJCUIYOIZCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Azepan 4 Yl Acetate and Its Structural Analogs
Retrosynthetic Approaches to the Azepan-4-yl Core of Methyl 2-(azepan-4-yl)acetate
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, the key retrosynthetic disconnections focus on the formation of the azepane ring and the installation of the acetate (B1210297) side chain.
A primary disconnection breaks the C4-C5 bond of the azepane ring, suggesting a cyclization precursor. This could be a linear amino-ester or a related derivative with appropriate functional groups at the termini to facilitate ring closure. Another strategic bond cleavage is the C-N bond, which points towards strategies involving the cyclization of a halo-amine or the reductive amination of a dicarbonyl compound.
The acetate moiety can be retrosynthetically disconnected from the azepane ring at the C4 position. This suggests a precursor azepan-4-one (B24970) or a related electrophilic azepane derivative that can be reacted with a nucleophilic acetate equivalent, such as a malonic ester followed by decarboxylation, or directly with a protected form of acetic acid.
Contemporary Methods for Azepane Ring Construction
The synthesis of the seven-membered azepane ring is often challenging due to unfavorable ring strain and entropic factors. nih.gov However, several effective methods have been developed. researchgate.net
Ring Expansion Reactions
Ring expansion reactions provide a powerful tool for the synthesis of medium-sized rings like azepanes from more readily available five- or six-membered precursors. ub.bwnih.gov These methods often proceed through the formation of a reactive intermediate that undergoes a rearrangement to expand the ring size.
One notable example is the Beckmann rearrangement of cyclohexanone (B45756) oximes, a classic method for producing caprolactams, which can then be reduced to azepanes. whiterose.ac.uk Similarly, the Schmidt reaction of cyclohexanones with hydrazoic acid also yields caprolactams. whiterose.ac.uk More recent developments include cascade ring expansion reactions of olefinic aziridines, which can generate azepanes in a stereoselective manner. rsc.org The expansion of pyridine (B92270) rings mediated by iodine has also been reported as a method for constructing azepines. acs.org Furthermore, photochemical dearomative ring expansion of nitroarenes offers a modern approach to complex azepanes. nih.gov
| Ring Expansion Method | Starting Material | Key Intermediate/Reagent | Product |
| Beckmann Rearrangement | Cyclohexanone oxime | Acid catalyst (e.g., H₂SO₄) | Caprolactam |
| Schmidt Reaction | Cyclohexanone | Hydrazoic acid (HN₃) | Caprolactam |
| Olefinic Aziridine Cascade | Linear olefinic aziridine | N-Bromosuccinimide (NBS) | Azepane |
| Pyridine Ring Expansion | Pyridine | Iodine | Azepine |
| Photochemical Dearomatization | Nitroarene | Blue light | Azepane |
Cyclization and Intramolecular Processes
Intramolecular cyclization is a fundamental strategy for forming the azepane ring. researchgate.net These reactions involve the formation of a bond between two ends of a linear precursor.
Reductive amination of ω-amino fatty acids or their derivatives is a common approach. researchgate.net For instance, the cyclization of an appropriate amino dicarbonyl compound can lead to the formation of the azepane ring. Intramolecular hydroamination of alkynic sulfonamides catalyzed by gold complexes has been shown to effectively produce azepine frameworks through a 7-exo-dig cyclization. beilstein-journals.org Another method involves the intramolecular 1,3-dipolar cycloaddition of azido (B1232118) nitriles to form tetrazolo azepanes. rsc.orgresearchgate.net Copper-mediated intramolecular addition of organocopper centers to carbon-carbon triple bonds has also been utilized for the synthesis of azepines. acs.org A novel approach involves a 1,7-carbonyl-enamine cyclization to form the azepine ring. chem-soc.si
| Cyclization Method | Precursor Type | Key Reagent/Catalyst | Ring Formation |
| Reductive Amination | ω-Amino aldehyde/ketone | Reducing agent (e.g., NaBH₃CN) | C-N bond formation |
| Intramolecular Hydroamination | Alkynic sulfonamide | Gold catalyst | 7-exo-dig cyclization |
| 1,3-Dipolar Cycloaddition | Azido nitrile | Heat or catalyst | Tetrazole-fused azepane |
| Organocopper Cyclization | Alkynyl imine | LDA, Copper thiophenolate | Intramolecular nucleophilic attack |
| Carbonyl-Enamine Cyclization | Enamine with a carbonyl group | - | Intramolecular condensation |
Derivatization Strategies for the Acetate Moiety of this compound
The methyl acetate group of this compound can be introduced through several synthetic strategies. A common method involves the esterification of the corresponding carboxylic acid, 2-(azepan-4-yl)acetic acid. This can be achieved by reacting the acid with methanol (B129727) in the presence of an acid catalyst.
Alternatively, the acetate moiety can be constructed by reacting a suitable azepane precursor with a two-carbon electrophile. For example, an N-protected azepan-4-one can be reacted with the Wittig reagent derived from a haloacetate to form an exocyclic double bond, which is then reduced. Another approach involves the alkylation of an N-protected azepan-4-one enolate with a methyl haloacetate.
Stereoselective Synthesis of this compound Enantiomers
The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of such molecules often plays a crucial role in their biological activity. Several strategies can be employed to achieve stereoselectivity.
One approach is to use a chiral starting material. For example, the synthesis can begin with a chiral amino acid or a chiral cyclic precursor. Asymmetric syntheses of substituted azepanes have been achieved through methods like diastereoselective and enantioselective lithiation-conjugate addition sequences. nih.gov Chemoenzymatic methods, which combine biocatalytic reactions with chemical synthesis, have also been successfully used for the enantioselective synthesis of substituted azepanes. bohrium.comacs.org This can involve the use of imine reductases or amine oxidases to generate chiral amine intermediates. bohrium.comacs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net These principles can be applied to the synthesis of this compound and its analogs.
The use of catalysts, particularly biocatalysts and metal catalysts that can be used in small amounts and recycled, is a key aspect of green synthesis. mdpi.com Water is an ideal green solvent, and developing synthetic routes that can be performed in aqueous media is highly desirable. mdpi.com Domino reactions, where multiple bond-forming events occur in a single step, improve atom economy and reduce waste. dntb.gov.ua Microwave-assisted synthesis can also be a greener alternative to conventional heating, often leading to shorter reaction times and higher yields. ijrpr.com A catalyst-free ring expansion reaction using air as a "green" oxidant has been reported for the construction of dibenzo[b,d]azepine skeletons. rsc.org
High-Throughput and Combinatorial Synthesis of Azepan-4-yl Acetate Derivatives
The demand for large, structurally diverse collections of molecules for drug discovery and chemical biology has propelled the development of high-throughput and combinatorial synthesis strategies. While specific literature detailing the high-throughput synthesis of this compound is not extensively documented, the principles and methodologies are well-established for the broader class of azepane derivatives. These approaches are crucial for rapidly generating libraries of analogs to explore structure-activity relationships (SAR). Key strategies include solid-phase synthesis, parallel synthesis, and diversity-oriented synthesis, which enable the systematic modification of the azepane core.
Combinatorial chemistry has become a powerful tool for accelerating the drug discovery process by creating large libraries of small organic molecules. psu.edu These techniques are not limited to drug discovery but are valuable in any field of chemistry where a large number of compounds is required. psu.edu Both solid-phase and solution-phase parallel synthesis methods are routinely employed to generate these libraries. psu.edu
Solid-Phase Synthesis
Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, offering significant advantages for constructing libraries of heterocyclic compounds like azepanes. psu.edu In SPS, a starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by simple filtration and washing, which simplifies purification and allows for the automation of the synthetic process. psu.edu
The synthesis of azepane scaffolds on a solid support has been demonstrated as a viable route for creating peptidomimetics for combinatorial chemistry. 5z.comresearchgate.net A key step in one such synthesis involved using the Rink amide resin as a formal equivalent of ammonia (B1221849) to open an L-iditol bis-epoxide, thereby constructing the enantiopure C2-symmetric azepane core on the support. researchgate.net This method highlights how solid-phase techniques can provide access to complex chiral scaffolds suitable for further diversification.
Parallel and Diversity-Oriented Synthesis
Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially addressed manner, such as in a multi-well plate format. uniroma1.it This approach allows for the systematic variation of building blocks attached to a common scaffold. For instance, an efficient solution-phase, parallel synthesis of (oxo-pyrrolo-azepinyl)acetamides has been described. researchgate.net This strategy involved preparing a central pyrrolo-azepinone scaffold which was then decorated with various substituents to generate a library of compounds. researchgate.net
Diversity-oriented synthesis (DOS) aims to create libraries of structurally complex and diverse small molecules, which can be used to probe biological systems and identify new ligands for various targets. researchgate.net This strategy is not directed at a single biological target but rather at covering a wide region of chemical space. researchgate.net One approach to DOS involves the use of scaffolds containing reactive functionalities that allow for conjugation with a wide array of diverse substituents. researchgate.net For example, N-propargyl iminosugar scaffolds featuring an azepane ring have been developed for library generation. researchgate.net The terminal alkyne group serves as a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, enabling the rapid and efficient attachment of numerous azide-containing building blocks. researchgate.net
The following table illustrates a conceptual approach to the high-throughput synthesis of azepan-4-yl acetate derivatives based on established methods for related scaffolds.
| Scaffold/Intermediate | Diversification Point | Reaction Type | Potential Building Blocks |
| Resin-bound azepane precursor | Azepane Nitrogen (N1) | Acylation, Sulfonylation, Reductive Amination | Diverse acyl chlorides, sulfonyl chlorides, aldehydes/ketones |
| 4-Oxoazepane derivative | C4-Ketone | Reductive amination, Wittig reaction | Various primary/secondary amines, phosphonium (B103445) ylides |
| N-Propargyl azepane | Terminal Alkyne | Cu-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Library of diverse organic azides |
| Tetrahydroindole precursor | N/A | Microwave-assisted cyclocondensation, Beckmann rearrangement | Glycine, various acids for rearrangement |
This table presents a conceptual framework for the parallel synthesis of azepan-4-yl acetate analogs, drawing from methodologies applied to other azepane-based scaffolds.
Chemoenzymatic and Multi-component Strategies
Modern synthetic methods that are amenable to high-throughput formats are increasingly being adopted. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers high selectivity under mild conditions. nih.gov Multi-enzyme cascades have been developed for the synthesis of protected 3-aminoazepane derivatives. rsc.org Such biocatalytic methods, often employing enzymes like imine reductases or monoamine oxidases, can generate enantioenriched azepane cores that can be further elaborated. nih.govresearchgate.net These enzymatic reactions are often performed in aqueous media under mild conditions and can be run in parallel, making them suitable for library synthesis.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are also highly efficient for generating molecular diversity. A zirconocene-mediated MCR has been used for the synthesis of dihydropyrrolo[3,2-c]azepines, demonstrating the power of such methods to rapidly construct complex heterocyclic systems. researchgate.net The efficiency and convergence of MCRs make them highly attractive for the construction of combinatorial libraries.
Chemical Modification and Derivatization of Methyl 2 Azepan 4 Yl Acetate Scaffold
Functionalization at the Azepane Nitrogen of Methyl 2-(azepan-4-yl)acetate
The secondary amine of the azepane ring in this compound is a prime site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties. Standard synthetic methodologies can be readily applied to achieve N-alkylation, N-arylation, N-acylation, and N-sulfonylation.
Reductive amination is a key method for introducing alkyl groups at the nitrogen position. This can be achieved by reacting the parent azepane with various aldehydes or ketones in the presence of a reducing agent. nih.govresearchgate.net This process forms an iminium ion intermediate which is then reduced to the corresponding tertiary amine. chemistryviews.org
N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond between the azepane and an aryl halide. Additionally, nucleophilic aromatic substitution can be employed with suitably activated aryl halides.
Acyl and sulfonyl groups are readily introduced by treating the azepane with acyl chlorides, acid anhydrides, or sulfonyl chlorides, typically in the presence of a base to neutralize the acidic byproduct. These reactions yield stable amide and sulfonamide linkages, respectively.
Table 1: Examples of N-Functionalization Reactions
| Reaction Type | Reagents and Conditions | Product Description |
|---|---|---|
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)3, CH2Cl2 | N-alkylated azepane derivative |
| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd2(dba)3, BINAP, NaOt-Bu, Toluene | N-arylated azepane derivative |
| N-Acylation | Acyl chloride, Et3N, CH2Cl2 | N-acylated azepane derivative (amide) |
| N-Sulfonylation | Sulfonyl chloride, Pyridine (B92270), CH2Cl2 | N-sulfonylated azepane derivative (sulfonamide) |
Structural Diversification of the Azepane Ring System
Altering the core azepane ring introduces significant structural diversity, which can be crucial for exploring new chemical space. Methodologies for this include ring expansion, the introduction of substituents at various positions on the ring, and diastereoselective synthesis to control stereochemistry.
Ring expansion strategies can be employed to construct the azepane skeleton from smaller, more readily available piperidine (B6355638) or pyrrolidine (B122466) precursors. rsc.orgrsc.orgnih.gov For instance, a palladium-catalyzed allylic amine rearrangement can facilitate a two-carbon ring expansion of 2-alkenyl pyrrolidines into their corresponding azepane structures. rsc.org Another approach involves the dearomative ring expansion of nitroarenes, which uses photochemistry to convert a six-membered aromatic ring into a seven-membered azepane system. nih.govresearchgate.net
The synthesis of polysubstituted azepanes allows for fine-tuning of the scaffold's three-dimensional shape. nih.govresearchgate.net This can be achieved through various synthetic routes that build the ring from acyclic precursors with predefined substitution patterns or by the functionalization of a pre-existing azepane ring. Chemoenzymatic methods, for instance, can generate enantioenriched 2-aryl azepanes through asymmetric reductive amination. acs.orgnih.govacs.org Diastereoselective synthesis is critical for controlling the spatial arrangement of substituents. rsc.orgrsc.org For example, the hydroboration of tetrahydroazepines can proceed with high diastereoselectivity to yield specific azepanol isomers, which can then be oxidized to the corresponding oxo-azepines. nih.gov
Table 2: Methods for Azepane Ring Diversification
| Modification Strategy | Key Method | Description |
|---|---|---|
| Ring Expansion | Palladium-Catalyzed Rearrangement | Two-carbon expansion of 2-alkenyl pyrrolidines to azepanes. rsc.org |
| Ring Expansion | Photochemical Dearomatization | Conversion of nitroarenes into polysubstituted azepanes via a singlet nitrene intermediate. nih.govresearchgate.net |
| Substitution | Chemoenzymatic Synthesis | Biocatalytic asymmetric reductive amination to produce enantioenriched 2-aryl azepanes. acs.orgnih.govacs.org |
| Stereocontrol | Diastereoselective Hydroboration | Selective formation of azepanol isomers from tetrahydroazepine precursors. nih.gov |
Modifications to the Ester and Acetate (B1210297) Side Chain
The methyl ester and the adjacent methylene (B1212753) group of the acetate side chain offer additional points for chemical modification. These modifications can alter the compound's polarity, hydrogen bonding capability, and steric profile.
The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid serves as a versatile intermediate for the formation of amides via coupling with various amines using standard peptide coupling reagents like HATU or EDC. researchgate.net Furthermore, the ester can be reduced to a primary alcohol using powerful reducing agents such as lithium aluminum hydride (LiAlH4).
The α-carbon of the acetate group (the methylene group adjacent to the ester) can also be functionalized. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates an enolate which can then react with various electrophiles. For example, alkylation with an alkyl halide would introduce a substituent at this position, creating a more complex side chain.
Table 3: Side Chain Modification Reactions
| Target | Reaction | Reagents and Conditions | Resulting Functional Group |
|---|---|---|---|
| Ester | Hydrolysis | LiOH, THF/H2O | Carboxylic Acid |
| Ester (via Carboxylic Acid) | Amide Coupling | Amine, HATU, DIPEA, DMF | Amide |
| Ester | Reduction | LiAlH4, THF | Primary Alcohol |
| α-Carbon | Alkylation | 1. LDA, THF, -78°C; 2. Alkyl Halide | α-Substituted Acetate |
Conjugation Strategies for this compound Derivatives
To explore applications in areas like chemical biology and materials science, derivatives of this compound can be conjugated to other molecules such as peptides, fluorophores, or solid supports. libretexts.org This requires the introduction of a functional handle that can participate in a specific and efficient coupling reaction.
One of the most powerful and widely used conjugation methods is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netwikipedia.orgorganic-chemistry.org To utilize this, either an azide (B81097) or a terminal alkyne functionality must be installed on the azepane scaffold, for instance, at the nitrogen or as part of a substituent on the ring or side chain. This group can then be reacted with a corresponding alkyne- or azide-modified biomolecule or surface.
Peptide coupling is another fundamental conjugation strategy. mdpi.comnih.gov If the ester side chain is first hydrolyzed to a carboxylic acid, this derivative can be coupled directly to the N-terminus of a peptide or an amino-functionalized molecule using standard amide bond formation techniques. researchgate.net
Bioorthogonal chemistries provide highly selective reactions that can proceed in complex biological environments. nih.govresearchgate.net By incorporating a specific functional group, such as a ketone, aldehyde, or strained alkyne, onto the azepane scaffold, the resulting derivative can be selectively labeled with a probe containing a complementary reactive partner, like a hydrazide or a tetrazine. libretexts.org
Table 4: Conjugation Strategies for Azepane Derivatives
| Strategy | Required Functional Groups | Reaction Type | Resulting Linkage |
|---|---|---|---|
| Click Chemistry | Azide and Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |
| Peptide Coupling | Carboxylic Acid and Amine | Amide Bond Formation | Amide |
| Bioorthogonal Ligation | Ketone/Aldehyde and Hydrazide/Aminooxy | Condensation | Hydrazone/Oxime |
| Bioorthogonal Ligation | Strained Alkyne and Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole |
Lack of Specific Research Data Prevents In-Depth Analysis of this compound
A comprehensive review of available scientific literature reveals a significant scarcity of specific in vitro pharmacological and cellular research data for the chemical compound this compound. This absence of dedicated studies on its biological and mechanistic characteristics prevents the generation of a detailed and data-rich article as per the requested outline.
Initial searches for in vitro pharmacological profiling, including receptor binding affinity, enzyme inhibition assays, and neurotransmitter modulatory effects, did not yield any specific results for this compound. Similarly, investigations into its activity in in vitro cellular assays, such as cellular target engagement, pathway modulation, and cell-based functional efficacy, also returned no direct research findings.
While the provided outline requests a thorough examination of these specific areas, the lack of published research on this compound makes it impossible to provide scientifically accurate and detailed information for the following sections:
Biological and Mechanistic Characterization of Methyl 2 Azepan 4 Yl Acetate and Analogs
In Vitro Cellular Assays for Methyl 2-(azepan-4-yl)acetate Activity
Cell-Based Functional Efficacy Studies
The creation of data tables and the presentation of detailed research findings are contingent on the existence of such data in the public domain. Without primary research articles or database entries, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
It is worth noting that a structurally related compound, 5-(Trifluoromethyl)-6-(1-methyl-azepan-4-yl)methyl-1H-quinolin-2-one (TMAQ), has been identified as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This may suggest a potential area of investigation for this compound and its analogs. However, this information on a different, albeit related, molecule does not provide the specific data necessary to fulfill the requirements of the requested article on this compound.
Further research and publication of in vitro and cellular studies are required before a comprehensive biological and mechanistic characterization of this compound can be compiled.
Ligand-Induced Cellular Responses
There is no available information in the scientific literature regarding the ligand-induced cellular responses to this compound. Studies detailing its effects on intracellular signaling pathways, receptor activation or inhibition, ion channel modulation, or gene expression are absent from public records.
Ex Vivo Pharmacodynamic Assessments of this compound in Animal Tissues
No ex vivo pharmacodynamic studies on this compound in isolated animal tissues have been published. Therefore, data on its effects on tissue preparations, such as receptor binding affinities, functional assay results in organ baths, or electrophysiological recordings from tissue slices, are not available.
In Vivo Functional Evaluation of this compound in Preclinical Animal Models
There is a lack of in vivo studies evaluating the functional effects of this compound in preclinical animal models.
Behavioral and Neurochemical Investigations (e.g., CNS activity)
No research has been published detailing the behavioral or neurochemical effects of this compound in animal models. Information regarding its potential impact on central nervous system activity, locomotor function, or neurotransmitter levels is not available.
Systemic Biological Responses in Animal Models
Data concerning the systemic biological responses to the administration of this compound in animal models are not present in the available literature. This includes, but is not limited to, its effects on cardiovascular, respiratory, or metabolic parameters.
Molecular Mechanism of Action Elucidation for this compound
The molecular mechanism of action for this compound has not been elucidated in any published research. There are no studies identifying its specific molecular targets or detailing the biochemical interactions that would underlie any potential biological activity.
Computational and Structural Biology Studies on Methyl 2 Azepan 4 Yl Acetate
Molecular Docking and Binding Mode Analysis with Biological Targets
Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a biological target. For the broader class of azepane-containing molecules, docking studies have been instrumental in elucidating their mechanism of action. nih.govnih.gov For instance, various azepane derivatives have been docked against targets implicated in cancer, microbial infections, and neurological disorders to understand their structure-activity relationships (SAR). nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's activity. Although specific docking studies centered exclusively on Methyl 2-(azepan-4-yl)acetate are not extensively documented, the principles derived from related structures are applicable. The azepane ring, a flexible seven-membered heterocycle, allows for diverse conformational possibilities, which is a critical factor in its interaction with various protein targets. lifechemicals.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Azepan-4-yl Acetate (B1210297) Series
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For azepane derivatives, QSAR studies have been employed to guide the design of new analogs with improved potency and selectivity. nih.gov These models are built using a set of known active compounds and their biological data, and they can then be used to predict the activity of new, untested molecules. While a specific QSAR model for a series of azepan-4-yl acetate compounds has not been detailed in the available literature, the general approach would involve calculating various molecular descriptors for each analog and correlating them with their biological activity.
Table 1: Key Molecular Descriptors in QSAR Studies
| Descriptor Type | Description | Relevance to Azepane Derivatives |
|---|---|---|
| Topological | Describes the connectivity of atoms in a molecule. | Can capture the branching and size of substituents on the azepane ring. |
| Electronic | Relates to the distribution of electrons in the molecule. | Important for understanding electrostatic interactions with the target protein. |
| Steric | Pertains to the three-dimensional shape and size of the molecule. | The conformational flexibility of the azepane ring makes steric descriptors crucial. |
| Hydrophobic | Measures the lipophilicity of the molecule. | Influences how the compound partitions between aqueous and lipid environments. |
Pharmacophore Development and Virtual Screening Utilizing this compound Scaffolds
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. This model can then be used as a query for virtual screening of large compound libraries to identify new potential hits. For scaffolds related to azepane, pharmacophore models have been developed based on known active ligands. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. The this compound structure, with its ester group and secondary amine within the azepane ring, presents key pharmacophoric features that can be exploited in the design of new therapeutic agents.
Molecular Dynamics Simulations of this compound-Biomolecule Complexes
Table 2: Common Analyses in Molecular Dynamics Simulations
| Analysis | Description | Insights Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Assesses the stability of the simulation and the ligand's binding pose. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues over time. | Identifies flexible and rigid regions of the protein and ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Determines the persistence of key hydrogen bond interactions. |
| Binding Free Energy Calculations | Estimates the free energy of binding for the ligand-protein complex. | Provides a more accurate prediction of binding affinity than docking scores alone. |
In Silico Prediction of Preclinical ADME Properties for this compound Analogs
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the druglikeness of a compound. semanticscholar.orgnih.gov Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. For analogs of this compound, these predictive models can help in identifying potential liabilities and guiding the design of compounds with more favorable pharmacokinetic profiles.
Note: These are generalized predictions for a representative structure and would need to be calculated specifically for this compound and its analogs.
Advanced Analytical Methodologies for Methyl 2 Azepan 4 Yl Acetate
High-Resolution Chromatographic Separations
High-resolution chromatographic techniques are indispensable for the separation and quantification of Methyl 2-(azepan-4-yl)acetate and its related impurities. These methods offer high efficiency, resolution, and sensitivity, making them ideal for pharmaceutical analysis.
HPLC and UPLC for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for assessing the purity and performing quantitative analysis of this compound. UPLC, with its use of smaller particle size columns (typically sub-2 µm), operates at higher pressures than conventional HPLC, resulting in significantly faster analysis times and improved resolution.
A typical reversed-phase HPLC or UPLC method for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, as the ester and azepane functionalities may not possess a strong chromophore for high-sensitivity detection at all wavelengths. In such cases, derivatization or the use of a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be considered.
Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Analysis
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 20 min | 5-95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 210 nm | UV at 210 nm |
GC and GC-MS for Volatile Derivative Characterization
Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for the characterization of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis, these techniques are crucial for identifying and quantifying volatile impurities or residual solvents from the manufacturing process.
For the analysis of non-volatile compounds like this compound by GC, a derivatization step is often necessary to increase its volatility. This could involve acylation or silylation of the secondary amine in the azepane ring. The resulting derivative can then be readily analyzed by GC-MS. The mass spectrometer provides structural information on the separated components, allowing for their unambiguous identification.
Chiral Separation Techniques for Enantiomeric Purity
Since the azepane ring in this compound contains a stereocenter at the 4-position, it can exist as a pair of enantiomers. As enantiomers can exhibit different pharmacological activities, it is often necessary to separate and quantify them. Chiral separation techniques, particularly chiral HPLC, are the methods of choice for determining the enantiomeric purity of such compounds.
Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. The selection of the mobile phase, which can be a normal-phase (e.g., hexane/ethanol) or reversed-phase system, is critical for achieving optimal separation.
Comprehensive Spectroscopic Characterization
Spectroscopic techniques provide detailed structural information about this compound, confirming its identity and elucidating its chemical structure.
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of the protons and carbons, 2D NMR techniques are often necessary for the complete and unambiguous assignment of all signals, especially for a molecule with a complex, non-aromatic ring system like the azepane in this compound.
Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, helping to trace the connectivity of the protons within the azepane ring and the acetate side chain. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). These 2D NMR experiments provide a complete picture of the molecular framework.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Methyl (Ester) | ~3.7 | ~52 |
| Methylene (B1212753) (Acetate) | ~2.3 | ~40 |
| CH (Azepane-4) | ~2.5-3.0 | ~35-40 |
| CH₂ (Azepane-2,7) | ~2.8-3.2 | ~45-50 |
| CH₂ (Azepane-3,6) | ~1.5-1.9 | ~28-33 |
| CH₂ (Azepane-5) | ~1.4-1.8 | ~25-30 |
| NH (Azepane-1) | Broad, variable | - |
High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Structural Elucidation and Metabolite Identification (preclinical)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the elemental composition of this compound. This is a critical step in confirming the identity of the compound.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for structural elucidation and confirmation. In preclinical studies, LC-MS/MS is a vital technique for identifying potential metabolites of this compound in biological matrices. By comparing the fragmentation patterns of the parent compound with those of its metabolites, the sites of metabolic modification (e.g., hydroxylation, N-dealkylation) can be determined.
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of this compound. These methods probe the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. The flexible seven-membered azepane ring can adopt several low-energy conformations, such as chair and boat forms, and the orientation of the methyl acetate substituent can also vary (axial vs. equatorial).
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict the vibrational frequencies for different possible conformers. iu.edu.sa By comparing the calculated spectra with the experimental IR and Raman data, the predominant conformation(s) in a given state (e.g., solid, liquid, or in solution) can be identified. mdpi.comnih.gov Temperature-dependent studies can also provide thermodynamic information about the relative stabilities of the different conformers. kpi.ua
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H (secondary amine) | Stretching | 3300 - 3500 | IR, Raman |
| C-H (alkane) | Stretching | 2850 - 3000 | IR, Raman |
| C=O (ester) | Stretching | 1735 - 1750 | IR, Raman |
| C-O (ester) | Stretching | 1000 - 1300 | IR, Raman |
| C-N (amine) | Stretching | 1020 - 1250 | IR, Raman |
| Azepane Ring | Puckering/Deformation | < 600 | Raman |
Note: The exact wavenumbers can vary based on the molecular conformation and intermolecular interactions.
X-ray Crystallography and Structural Determination of this compound Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. For this compound, this technique can unambiguously establish the conformation of the azepane ring and the stereochemistry of the acetate substituent.
A significant application of crystallographic techniques is in the field of crystal engineering, particularly in the design and characterization of co-crystals. A co-crystal is a crystalline material composed of two or more different molecules in the same crystal lattice. This compound, with its secondary amine (a hydrogen bond donor) and ester carbonyl group (a hydrogen bond acceptor), is a prime candidate for forming co-crystals with other molecules, known as co-formers.
The process involves screening various co-formers that can form robust intermolecular interactions, such as hydrogen bonds, with the target molecule. Once suitable co-crystals are grown, single-crystal X-ray diffraction analysis is performed. This analysis provides detailed information on unit cell dimensions, space group, and atomic coordinates, revealing the exact bonding geometry, conformational preferences, and the supramolecular arrangement of the molecules within the crystal. nih.govmdpi.com Powder X-ray diffraction (PXRD) is also a valuable tool to characterize the bulk crystalline phase of the co-crystal material. researchgate.net
Table 2: Illustrative Crystallographic Data for a Substituted Piperidine (B6355638) Derivative (a related cyclic amine)
| Parameter | Value |
| Chemical Formula | C₂₄H₂₆N₂O₄S |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 20.456 |
| c (Å) | 11.234 |
| β (°) | 98.789 |
| Volume (ų) | 2298.1 |
| Z | 4 |
Data derived from a representative structure of a substituted piperidine carboxylate to illustrate typical crystallographic parameters. nih.gov
Bioanalytical Method Development for this compound in Preclinical Biological Matrices
The development of a robust and validated bioanalytical method is essential for quantifying this compound in preclinical biological matrices such as plasma, urine, or tissue homogenates. Such methods are crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. researchgate.netnwo.nlnih.gov
The method development process involves several key stages:
Sample Preparation: This is a critical step to remove endogenous interferences (e.g., proteins, salts, lipids) from the biological matrix. researchgate.netnih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the required sensitivity. For a compound like this compound, SPE could provide the cleanest extracts, leading to better assay performance.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed. A C18 or similar column is used to separate the analyte from any remaining matrix components and potential metabolites. The mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is optimized to achieve a sharp peak shape and a short run time. mdpi.com
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used. The analyte is ionized, typically using electrospray ionization (ESI) in positive mode, to form a precursor ion. This ion is then fragmented, and a specific product ion is monitored. The transition from the precursor ion to the product ion is highly specific to the analyte, ensuring accurate quantification even at low concentrations. researchgate.net
Method Validation: The developed method must be rigorously validated according to regulatory guidelines. Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage). researchgate.net
Table 3: Typical Parameters for a Validated LC-MS/MS Bioanalytical Method
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable accuracy and precision |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits across different lots of matrix |
| Stability | Analyte concentration within ±15% of nominal concentration |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Metabolism and Preclinical Pharmacokinetics of Methyl 2 Azepan 4 Yl Acetate
In Vitro Metabolic Stability and Metabolite Identification (Enzyme Systems)
Currently, there is a lack of publicly available scientific literature detailing the in vitro metabolic stability and specific metabolite identification for Methyl 2-(azepan-4-yl)acetate. Standard experimental procedures to determine these parameters typically involve incubating the compound with liver microsomes, hepatocytes, or S9 fractions from various species (e.g., mouse, rat, dog, human) to simulate the metabolic processes in the liver.
The primary goal of such studies is to measure the rate of disappearance of the parent compound over time, which is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). These values provide an early indication of the compound's susceptibility to metabolism. Furthermore, techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to identify the structures of any metabolites formed during the incubation. This helps in understanding the metabolic pathways and potential for the formation of active or toxic metabolites. Without specific studies on this compound, no definitive data on its metabolic stability or the identity of its metabolites can be provided.
In Vivo Pharmacokinetic Profiling in Animal Models
Absorption and Distribution in Preclinical Species
Specific data regarding the absorption and distribution of this compound in preclinical species has not been published. The absorption characteristics of a compound determine its entry into the systemic circulation, while distribution studies describe how it partitions into various tissues and organs throughout the body. The apparent volume of distribution (Vd) is a key parameter that relates the amount of drug in the body to its concentration in the plasma.
Systemic Clearance and Half-Life Determination
Information on the systemic clearance and elimination half-life of this compound is not available. Systemic clearance (CL) is a measure of the efficiency of drug removal from the body, while the elimination half-life (t½) represents the time it takes for the plasma concentration of the drug to decrease by half. These parameters are fundamental in determining the dosing regimen for a potential therapeutic agent.
Preclinical Bioavailability Assessment
The preclinical bioavailability of this compound has not been reported. Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter for orally administered drugs, as it is influenced by both absorption and first-pass metabolism.
Characterization of Metabolic Pathways and Enzymes Involved (e.g., Esterases, Cytochrome P450s)
While not specifically studied for this compound, compounds containing an ester functional group are often susceptible to hydrolysis by esterase enzymes. This would lead to the formation of the corresponding carboxylic acid, 2-(azepan-4-yl)acetic acid, and methanol (B129727). Additionally, the azepane ring could be a target for oxidation by cytochrome P450 (CYP) enzymes, a major family of enzymes involved in drug metabolism. However, without experimental data, the specific enzymes and metabolic pathways for this compound remain speculative.
Structure Activity Relationship Sar Studies and Lead Optimization of Methyl 2 Azepan 4 Yl Acetate Analogs
Elucidation of Key Structural Features for Biological Activity
The azepane ring serves as a crucial scaffold for a variety of biologically active compounds. In the context of cathepsin K inhibitors, the azepanone core is a key structural feature that can be modified to modulate pharmacological properties. nih.gov Studies on a series of methyl-substituted azepanone-based inhibitors have demonstrated that the core structure is amenable to substitutions that can significantly influence inhibitory potency against target enzymes. nih.govresearchgate.net
X-ray crystallography and conformational analysis have been employed to rationalize the observed characteristics of these analogs. nih.govresearchgate.net These analyses reveal that the three-dimensional conformation of the azepane ring and the orientation of its substituents are critical for effective interaction with the binding site of the target protein. nih.gov For a chiral drug, the active enantiomer possesses a specific 3D structure that allows it to align with the binding site for optimal interaction, whereas the inactive enantiomer cannot achieve the same alignment. nih.gov The ability of the azepane scaffold to present substituents in specific spatial orientations is therefore a key determinant of its biological activity.
Impact of Substituent Variations on Target Potency and Selectivity
Variations in substituents on the azepane ring have a profound impact on both the potency and selectivity of the analogs. The introduction of a simple methyl group can drastically alter the compound's properties, depending on its position of attachment. researchgate.net
In a series of azepanone-based cathepsin K inhibitors, methylation at different positions on the azepane ring led to a wide range of inhibitory potencies. nih.govresearchgate.net For instance, substitution at the 5-, 6-, and 7-positions resulted in compounds with varied activities compared to the unsubstituted parent azepanone. nih.gov The 5-methyl series, for example, produced the most potent cathepsin K inhibitor identified in the study. researchgate.net In contrast, the potency of analogs can also be significantly reduced by certain substitutions, illustrating the sensitivity of the target's binding pocket to structural changes. researchgate.net
Furthermore, substituent variations can affect target selectivity. One notable analog, the 4S-7-cis-methylazepanone, demonstrated increased inhibitory potency against human and rat cathepsin K, but was generally a less selective inhibitor than the parent compound, showing increased activity against other cathepsins like L, V, and B. researchgate.net This highlights the delicate balance between enhancing potency and maintaining selectivity during lead optimization. The increased lipophilicity resulting from methylation can also change how the molecule interacts with bioreceptors. researchgate.net
Table 1: Impact of Methyl Substituent Position on Cathepsin K Inhibitory Potency
| Compound | Substituent Position | Relative Stereochemistry | Ki,app vs Human Cathepsin K (nM) |
|---|---|---|---|
| Parent Azepanone (1) | Unsubstituted | N/A | 0.16 |
| Analog (2) | 5-methyl | cis-4S | <0.02 |
| Analog (3) | 5-methyl | trans-4S | 3.1 |
| Analog (7) | 6-methyl | trans-4S | 0.14 |
| Analog (10) | 7-methyl | cis-4S | 0.041 |
This table is generated based on data from research on azepanone-based cathepsin K inhibitors. nih.govresearchgate.net
Stereochemical Influences on Pharmacological Profiles of Methyl 2-(azepan-4-yl)acetate Derivatives
Stereochemistry plays a pivotal role in the pharmacological profile of chiral drugs, as the two enantiomers of a molecule can exhibit significant differences in bioavailability, metabolism, potency, and selectivity. nih.gov For analogs of this compound, the spatial arrangement of atoms is a critical factor determining their biological activity.
The influence of stereochemistry is starkly illustrated in studies of methyl-substituted azepanones. The configuration at the 4-position of the azepane ring was found to be crucial, with 4S-diastereomers consistently showing much greater cathepsin K inhibitory potency (over 30-fold higher) than their corresponding 4R-diastereomers. researchgate.net
Moreover, the relative stereochemistry between the methyl substituent and other parts of the molecule (i.e., cis vs. trans isomers) results in dramatic differences in activity. researchgate.net
In the 5-methyl series, the cis-4S-diastereomer was over 150-fold more potent than the trans-4S-diastereomer. researchgate.net
Conversely, in the 6-methyl series, the trans-4S-diastereomer was over 200-fold more potent than the cis-4S-diastereomer. researchgate.net
In the 7-methyl series, the cis-4S-diastereomer was over 60-fold more potent than the trans-4S-diastereomer. researchgate.net
These findings underscore that for a given scaffold, not only the presence and position of a substituent but also its precise three-dimensional orientation, are fundamental to its pharmacological effect. researchgate.netnih.gov
Strategies for Enhancing Pharmacological Properties and Preclinical ADME
A primary goal of lead optimization is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate to ensure it can reach its target in the body effectively. nih.gov Natural peptides and many small molecules often have poor ADME properties, such as rapid clearance and short half-lives, which necessitates structural modifications. nih.govnih.gov
For azepanone-based inhibitors, strategic methylation served not only to modulate potency but also to enhance pharmacokinetic profiles. nih.gov The parent azepanone analog showed a rat oral bioavailability of 42% and an in vivo clearance of 49.2 mL/min/kg. nih.govresearchgate.net Through lead optimization, the 4S-7-cis-methylazepanone analogue (also known as relacatib) was identified, which exhibited significantly improved properties. nih.govresearchgate.net This optimized compound had a high potency (K(i,app) = 0.041 nM), coupled with an excellent rat oral bioavailability of 89% and a much lower in vivo clearance rate of 19.5 mL/min/kg. nih.govresearchgate.net
Table 2: Stereochemistry and Pharmacokinetic Properties of Azepanone Analogs
| Compound | Stereochemical Configuration | Ki,app vs Human Cathepsin K (nM) | Rat Oral Bioavailability (%) | Rat In Vivo Clearance (mL/min/kg) |
|---|---|---|---|---|
| Parent Azepanone (1) | 4S | 0.16 | 42 | 49.2 |
| Analog (10) | 4S-7-cis-methyl | 0.041 | 89 | 19.5 |
This table compares the parent compound to an optimized analog, highlighting the impact of stereospecific methylation on both potency and ADME parameters. nih.govresearchgate.net
Future Research Directions and Translational Perspectives for Methyl 2 Azepan 4 Yl Acetate
Exploration of Novel Biological Targets and Therapeutic Avenues (Conceptual)
The conformational flexibility of the seven-membered azepane ring allows for its interaction with a wide array of biological macromolecules. lifechemicals.com Future research endeavors could conceptually position Methyl 2-(azepan-4-yl)acetate and its analogs in the following therapeutic areas:
Oncology: The natural product (-)-balanol, which features an azepane ring, is known to be an inhibitor of protein kinase C. lifechemicals.comnih.gov This provides a rationale for investigating derivatives of this compound as potential kinase inhibitors for cancer therapy.
Neuroscience: Several azepane-containing compounds have been explored as histamine (B1213489) H3 receptor antagonists, indicating their potential in treating neurological and psychiatric conditions. nih.govnih.gov Furthermore, certain benzazepine derivatives have been synthesized and evaluated for their N-methyl-D-aspartate (NMDA) receptor antagonist activity, suggesting a possible role in neuroprotection. nih.gov Consequently, derivatives of this compound could be screened against a panel of central nervous system targets to explore their potential in treating disorders such as Alzheimer's disease or chronic pain. nih.govtandfonline.com
Metabolic Disorders: The azepane-containing drug Tolazamide is utilized as an oral hypoglycemic agent. lifechemicals.com This precedent supports the exploration of this compound derivatives for activity against targets relevant to metabolic diseases.
Application of Advanced Chemical Biology Tools in Azepane Research
Elucidating the precise molecular targets and mechanisms of action of this compound would be significantly advanced by the application of modern chemical biology tools.
Chemical Probe Development: The synthesis of chemical probes from the this compound scaffold would be a pivotal step. These probes, functionalized with reporter tags like biotin (B1667282) or fluorescent dyes, could be used in techniques such as affinity chromatography and fluorescence microscopy to identify binding partners and determine subcellular localization. eurekalert.org
Target Identification Technologies: Advanced techniques like activity-based protein profiling (ABPP) could be employed to identify the enzyme families that interact with derivatives of this compound. Furthermore, photo-affinity labeling, using probes with photoreactive groups, can enable the covalent capture and subsequent identification of specific protein targets.
Click Chemistry: The versatility of "click chemistry" could be harnessed to readily synthesize a diverse library of this compound derivatives and probes for high-throughput screening and target validation studies. eurekalert.org
Identification and Addressing of Research Gaps in this compound Studies
A primary research gap for this compound is the lack of comprehensive biological characterization. To advance this compound towards any potential therapeutic application, the following areas need to be addressed:
Target Deconvolution: The specific biological target(s) of this compound remain unknown. A systematic screening campaign against a broad range of biological targets is a critical initial step.
Structure-Activity Relationship (SAR) Studies: A thorough investigation into the SAR of this compound is necessary. nih.gov This would involve the systematic synthesis of analogs to understand how structural modifications influence biological activity.
Pharmacokinetic Profiling: A detailed assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is required to evaluate its drug-like potential.
Potential for Interdisciplinary Collaboration and Innovative Methodologies
The successful progression of research on this compound will necessitate a multidisciplinary approach.
Synthetic and Medicinal Chemistry: Organic chemists will be crucial for the design and synthesis of analog libraries and chemical probes. researchgate.net
Computational Modeling: Computational chemists can employ in silico methods to predict potential targets and guide the rational design of more potent and selective derivatives.
Chemical Biology and Pharmacology: Collaborations with chemical biologists and pharmacologists are essential for the biological evaluation, target identification, and mechanistic studies of the compound.
Translational Research: Engagement with researchers in translational medicine will be vital to guide the preclinical development of any promising lead compounds derived from the this compound scaffold.
Through such collaborative efforts and the application of innovative research methodologies, the therapeutic potential of this compound and the broader class of azepane derivatives can be more fully explored.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(azepan-4-yl)acetate, and how can reaction conditions be optimized for yield and purity?
- Methodology : Start with azepan-4-amine as the precursor. Acylation using methyl chloroacetate under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) is a common approach. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Optimize temperature (0–5°C for exothermic acylation) and stoichiometry (1.2:1 molar ratio of methyl chloroacetate to amine) to minimize byproducts like dialkylated species .
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect impurities below 0.1% .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR : Compare and NMR spectra with literature data. Key signals include the azepane ring protons (δ 1.4–2.1 ppm) and the ester carbonyl (δ 170–175 ppm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (70:30). Use SHELXL for structure refinement, leveraging high-resolution data (R-factor < 5%) .
Q. What stability tests are critical for storing this compound in research settings?
- Protocol :
- Thermal Stability : Perform accelerated degradation studies at 40°C for 4 weeks, analyzing samples weekly via HPLC.
- Hydrolytic Sensitivity : Test pH-dependent hydrolysis (pH 1–13) at 25°C. The ester group is prone to alkaline hydrolysis (pH > 10), requiring storage at neutral pH and -20°C for long-term stability .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, given its chiral azepane core?
- Chiral Separation : Use a Chiralpak IA column with hexane/isopropanol (85:15) at 1 mL/min. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. For preparative-scale separation, consider kinetic resolution using lipase enzymes (e.g., Candida antarctica) in organic solvents .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution?
- In Silico Modeling :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and activation energies for reactions with amines or alcohols.
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .
Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives?
- Troubleshooting :
- Dynamic Effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray) may explain discrepancies. Perform variable-temperature NMR to identify rotameric states.
- Refinement Checks : Re-analyze X-ray data with SHELXL, ensuring proper treatment of disorder and hydrogen bonding .
Q. What strategies mitigate hygroscopicity issues during handling of this compound?
- Experimental Adjustments :
- Storage : Use desiccators with PO and argon purging.
- Synthesis : Introduce hydrophobic protecting groups (e.g., tert-butyl) on the azepane nitrogen to reduce water affinity .
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- SAR Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
